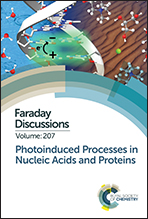Cold condensation of dust in the ISM
Faraday Discussions Pub Date: 2014-05-16 DOI: 10.1039/C4FD00010B
Abstract
The condensation of complex silicates with pyroxene and olivine composition under conditions prevailing in molecular clouds has been experimentally studied. For this purpose, molecular species comprising refractory elements were forced to accrete on cold substrates representing the cold surfaces of surviving dust grains in the interstellar medium. The efficient formation of amorphous and homogeneous magnesium iron silicates at temperatures of about 12 K has been monitored by IR spectroscopy. The gaseous precursors of such condensation processes in the interstellar medium are formed by erosion of dust grains in supernova shock waves. In the laboratory, we have evaporated glassy silicate dust analogs and embedded the released species in neon ice matrices that have been studied spectroscopically to identify the molecular precursors of the condensing solid silicates. A sound coincidence between the 10 μm band of the interstellar silicates and the 10 μm band of the low-temperature siliceous condensates can be noted.
Recommended Literature
- [1] A magnetic restricted access material for rapid solid phase extraction of multiple macrolide antibiotics in honey†
- [2] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [3] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [4] Phosphonium salt and ZnX2–PPh3 integrated hierarchical POPs: tailorable synthesis and highly efficient cooperative catalysis in CO2 utilization†
- [5] Prospects of carbon capture, utilization and storage for mitigating climate change
- [6] Effect of Zn2+ ions on the assembly of amylin oligomers: insight into the molecular mechanisms†
- [7] Back cover
- [8] Metals
- [9] Decorating mesoporous silicon with amorphous metal–phosphorous-derived nanocatalysts towards enhanced photoelectrochemical water reduction†
- [10] The discovery of antibacterial agents using diversity-oriented synthesis

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 12025-32-0
-
CAS no.: 121578-13-0









